Enhanced Lipophilicity of 5-(1,1-Difluoroethyl)-2-fluoroaniline Compared to Non-Fluorinated Analogs
The presence of the 1,1-difluoroethyl group substantially increases the compound's lipophilicity compared to a non-fluorinated aniline baseline. The calculated logP (XLogP3) for 5-(1,1-Difluoroethyl)-2-fluoroaniline is 2.5 [1]. This property is crucial for predicting membrane permeability and oral bioavailability. This contrasts with unsubstituted aniline, which has a significantly lower experimental logP of 0.90 [2].
Δ +1.6 (>35-fold)
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | 2.5 (XLogP3) |
| Comparator Or Baseline | Aniline (unsubstituted): 0.90 (experimental logP) |
| Quantified Difference | An increase of 1.6 logP units, representing over a 35-fold increase in lipophilicity. |
| Conditions | Computed value (XLogP3) for target compound vs. experimental value for comparator. |
Why This Matters
Higher logP is directly linked to improved membrane permeability, a critical factor in drug design and agrochemical efficacy.
- [1] PubChem. 5-(1,1-Difluoroethyl)-2-fluoroaniline. Computed Properties: XLogP3. View Source
- [2] PubChem. Aniline. Chemical and Physical Properties: LogP. View Source
